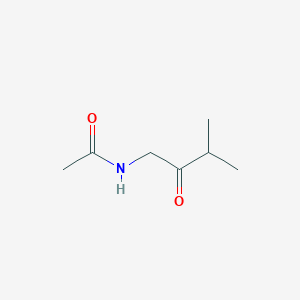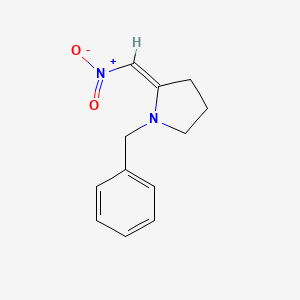
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. Barbituric acid and its derivatives have been widely studied for their pharmacological properties, particularly as central nervous system depressants.
Métodos De Preparación
The synthesis of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid typically involves the reaction of 1,3-dimethylurea with malonic acid derivatives under acidic conditions. The process can be divided into several steps:
Bromination: The starting material, diethyl ethylmalonate, undergoes bromination to introduce a bromine atom.
Alkylation: The brominated intermediate is then alkylated with 1-ethylpropyl group.
Cyclization and Acidification: The alkylated product undergoes cyclization to form the barbituric acid ring, followed by acidification to yield the final product
Análisis De Reacciones Químicas
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another substituent. Common reagents used in these reactions include strong acids, bases, and oxidizing agents
Aplicaciones Científicas De Investigación
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various barbiturate derivatives.
Biology: It is studied for its effects on biological systems, particularly its interactions with enzymes and receptors.
Medicine: This compound is investigated for its potential therapeutic effects, including its use as a sedative and anesthetic.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid involves its interaction with the central nervous system. It acts by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The compound binds to GABA receptors, increasing the influx of chloride ions into neurons, which hyperpolarizes the cell membrane and reduces neuronal excitability .
Comparación Con Compuestos Similares
1,5-Dimethyl-5-(1-ethylpropyl)barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties.
Pentobarbital: Used as a sedative and anesthetic.
Secobarbital: Used for its hypnotic effects. The uniqueness of this compound lies in its specific substituents, which can influence its pharmacological profile and potency
Propiedades
Número CAS |
66941-00-2 |
|---|---|
Fórmula molecular |
C11H18N2O3 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
1,5-dimethyl-5-pentan-3-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-5-7(6-2)11(3)8(14)12-10(16)13(4)9(11)15/h7H,5-6H2,1-4H3,(H,12,14,16) |
Clave InChI |
UOYFVXJIGHQGPI-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1(C(=O)NC(=O)N(C1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


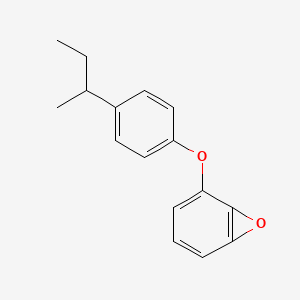
![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
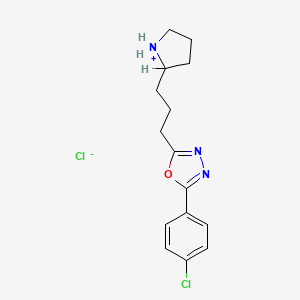
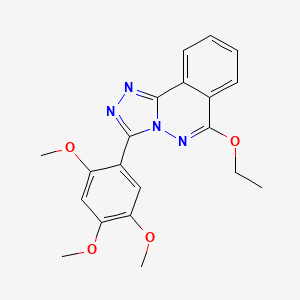
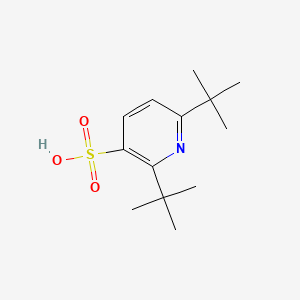
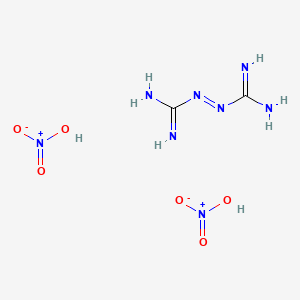
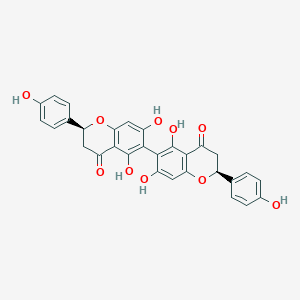

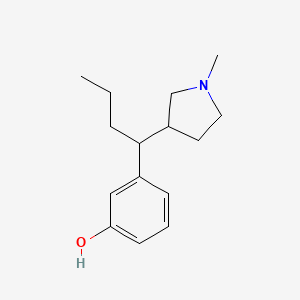
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

